molecular formula C24H23ClN4O B2778410 N-[(4-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide CAS No. 1359396-69-2

N-[(4-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide

Cat. No.: B2778410
CAS No.: 1359396-69-2
M. Wt: 418.93
InChI Key: JAKIVZQYNSIBMR-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide (hereafter referred to as the "target compound") is a piperidine-4-carboxamide derivative featuring a 3-cyano-6-methylquinolin-4-yl moiety and a 4-chlorophenylmethyl substituent. The quinoline core may confer DNA intercalation or protein-binding properties, while the 4-chlorophenyl group could enhance lipophilicity and membrane permeability.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O/c1-16-2-7-22-21(12-16)23(19(13-26)15-27-22)29-10-8-18(9-11-29)24(30)28-14-17-3-5-20(25)6-4-17/h2-7,12,15,18H,8-11,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKIVZQYNSIBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the Phenylpropyl Group: The phenylpropyl group is introduced through a substitution reaction, often using a phenylpropyl halide and a suitable base.

    Introduction of the Piperidinylphenyl Group: This step involves the coupling of a piperidinylphenyl derivative with the oxadiazole intermediate, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Quinoline derivatives, including this compound, have shown significant activity against various cancer cell lines. Research indicates that the presence of the quinoline moiety contributes to the inhibition of cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Case Study:
A study demonstrated that derivatives of quinoline exhibit cytotoxic effects on human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective concentration ranges for therapeutic potential .

Antimicrobial Properties

N-[(4-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide has also been evaluated for antimicrobial activity. The compound's structure suggests potential interactions with bacterial enzymes, making it a candidate for further development as an antimicrobial agent.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.4 μM
Escherichia coli16.1 μM
Bacillus cereus16.4 μM
Klebsiella pneumoniae16.5 μM

This table summarizes the MIC values against various bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications to achieve the desired pharmacophore.

Synthesis Overview:

  • Starting Materials: Appropriate quinoline derivatives and piperidine precursors.
  • Reagents: Common reagents include acids or bases to facilitate cyclization.
  • Yield: The final product is purified through chromatography techniques.

Future Directions in Research

Research into this compound is ongoing, with several avenues for future exploration:

  • Structural Modifications: Investigating how variations in the chemical structure affect biological activity.
  • In Vivo Studies: Conducting animal studies to evaluate efficacy and safety profiles.
  • Combination Therapies: Exploring its use in combination with other therapeutic agents to enhance efficacy against resistant strains or cancer types.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Variations

The target compound’s quinoline-4-yl group distinguishes it from analogs with oxazole, triazolo-pyridazine, or benzofuropyrimidine cores:

Compound Heterocycle Key Substituents Molecular Weight* Biological Target (Inferred)
Target Compound Quinolin-4-yl 3-Cyano, 6-methyl ~456.9 Antiviral/Enzyme Inhibition
, Compound 1 Oxazol-4-yl 2-Chloro-6-methylphenyl 508.14 HCV Entry Inhibition
Compound Triazolo[4,3-b]pyridazin 3-Isopropyl ~438.9 Undisclosed
Compound Naphthalen-1-yl 4-Fluorobenzyl, 1-(naphthalen-1-yl) ~447.5 SARS-CoV-2 Inhibition

*Calculated based on molecular formulas where necessary.

Key Observations :

  • Quinoline vs. Oxazole/Triazolo: The quinoline system (target compound) offers a larger aromatic surface for π-π stacking or intercalation compared to smaller heterocycles like oxazole () or triazolo-pyridazine (). This may enhance binding to viral enzymes or nucleic acids .
  • Substituent Effects: The 3-cyano group in the target compound could improve binding affinity compared to halogenated or alkylated substituents in analogs (e.g., ’s trifluoromethyl or ’s fluorobenzyl groups) .

Biological Activity

N-[(4-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in pharmaceutical research. The following sections will explore its biological activity, including antibacterial, enzyme inhibition, and potential anticancer effects.

Chemical Structure

The compound's structure can be represented as follows:

C19H19ClN2O(Molecular Weight 348 83 g mol)\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{2}\text{O}\quad (\text{Molecular Weight 348 83 g mol})

1. Antibacterial Activity

Research has shown that quinoline derivatives, including this compound, exhibit significant antibacterial properties. In vitro studies have demonstrated moderate to strong activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhi Moderate to Strong
Bacillus subtilis Moderate to Strong
Escherichia coli Weak to Moderate
Staphylococcus aureus Weak to Moderate

These findings suggest that the compound may be effective in treating infections caused by these bacteria, although further studies are necessary to confirm its efficacy in clinical settings .

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease:

EnzymeInhibition TypeIC50 Value (µM)
Acetylcholinesterase Strong Inhibitor2.14 ± 0.003
Urease Strong Inhibitor0.63 ± 0.001

These results indicate that the compound could be beneficial in conditions where AChE inhibition is desirable, such as in Alzheimer's disease treatment .

3. Anticancer Potential

Emerging studies suggest that quinoline derivatives possess anticancer properties. Although specific data on this compound is limited, related compounds have demonstrated:

  • Inhibition of tumor cell proliferation
  • Induction of apoptosis in cancer cells

Further research is required to elucidate the specific mechanisms through which this compound may exert anticancer effects .

Case Studies and Research Findings

Several studies have synthesized related compounds with similar structures and assessed their biological activities:

  • Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and evaluated for their antibacterial and enzyme inhibitory activities. Compounds with similar structural motifs showed promising results against multiple bacterial strains and effective enzyme inhibition .
  • In Silico Docking Studies : Docking studies have indicated that compounds with quinoline and piperidine cores interact favorably with various biological targets, suggesting a mechanism for their observed biological activities .

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